GSK4028 is a highly specific pyridazinone-based compound utilized exclusively as the enantiomeric negative control for the PCAF/GCN5 bromodomain chemical probe, GSK4027. Structurally, it is the exact (S,S)-enantiomer of the active (R,R)-probe, meaning it shares identical physicochemical properties, solubility, and cell permeability profiles. In procurement and assay design, GSK4028 is not purchased for its target activity, but rather for its precisely engineered inactivity. By lacking the specific stereochemistry required to bind the PCAF/GCN5 bromodomain, it provides a critical baseline for isolating on-target epigenetic effects from scaffold-specific artifacts in advanced cellular and biochemical workflows [1].
Substituting GSK4028 with a generic inactive bromodomain inhibitor or a structurally unrelated negative control fundamentally compromises assay integrity. Because chemical probes often exhibit intrinsic, scaffold-dependent off-target binding or subtle cellular toxicities, using a mismatched control prevents researchers from definitively proving that an observed phenotype is driven by PCAF/GCN5 inhibition. GSK4028 solves this by providing exact structural and physicochemical parity to GSK4027. If a buyer attempts to use a different inactive compound, they introduce uncontrolled variables regarding membrane permeability, metabolic stability, and background molecular interactions, rendering the validation of the active probe's mechanism scientifically invalid [1].
To function as a reliable negative control, a compound must demonstrate a profound drop in primary target affinity while maintaining the core scaffold. In time-resolved fluorescence resonance energy transfer (TR-FRET) assays, GSK4028 yields a pIC50 of 4.9 (approximately 12.5 µM) against the PCAF bromodomain. In stark contrast, the active probe GSK4027 demonstrates an IC50 of 40 nM. This represents a greater than 300-fold reduction in biochemical binding affinity strictly due to the shift from (R,R) to (S,S) stereochemistry [1].
| Evidence Dimension | PCAF Bromodomain Inhibition (TR-FRET) |
| Target Compound Data | pIC50 = 4.9 (~12.5 µM) |
| Comparator Or Baseline | GSK4027 (Active Probe) IC50 = 40 nM |
| Quantified Difference | >300-fold reduction in binding affinity |
| Conditions | TR-FRET binding competition assay using truncated PCAF bromodomain |
Procuring this exact enantiomer guarantees that the control compound is biochemically inert at the target receptor, establishing a flawless baseline for high-throughput screening.
A negative control must penetrate the cell membrane exactly like the active drug but fail to engage the target intracellularly. In Promega NanoBRET assays measuring the displacement of full-length PCAF from histone H3.3 in HEK293 cells, GSK4028 showed minimal displacement with an IC50 of approximately 10 µM (pIC50 = 5.0). The active counterpart, GSK4027, achieved an IC50 of 60 nM (pIC50 = 7.2) under identical conditions. This ~166-fold differential confirms that GSK4028 successfully enters the cellular environment but remains functionally inactive at the epigenetic target [1].
| Evidence Dimension | Intracellular PCAF displacement (NanoBRET IC50) |
| Target Compound Data | IC50 ~ 10 µM (pIC50 = 5.0) |
| Comparator Or Baseline | GSK4027 (Active Probe) IC50 = 60 nM (pIC50 = 7.2) |
| Quantified Difference | ~166-fold decrease in intracellular target engagement |
| Conditions | NanoBRET assay in HEK293 cells |
This ensures that any lack of phenotypic response in the control group is due to target inactivity, not a failure of the compound to cross the cell membrane.
The primary procurement value of GSK4028 over a generic negative control is its matched off-target profile. GSK4028 demonstrates negligible activity against other bromodomains, such as BRD4 BD1 (pIC50 < 4.3) and BRD9 (pIC50 = 4.5), mirroring the quantified selectivity of the active probe. Because both the active and negative enantiomers share the same pyridazinone core, any background interactions or baseline cytotoxicity (which remains unchanged up to 200 µM) are perfectly controlled for [1].
| Evidence Dimension | Off-target bromodomain binding (BRD4 BD1 / BRD9) |
| Target Compound Data | pIC50 < 4.3 (BRD4) and 4.5 (BRD9) |
| Comparator Or Baseline | Generic unrelated negative controls (Unmatched off-target profiles) |
| Quantified Difference | Exact structural parity isolates bromodomain-specific effects |
| Conditions | TR-FRET and broader phenotypic cross-screening panels |
Procuring the exact structural enantiomer eliminates false positives caused by scaffold-specific toxicity, ensuring highly reproducible and publishable assay results.
GSK4028 is the required structural control when deploying GSK4027 to investigate PCAF/GCN5-dependent pathways in oncology and inflammation. By running GSK4028 in parallel, researchers can definitively attribute changes in gene expression or cellular proliferation to bromodomain inhibition rather than off-target chemical interactions [1].
Because GSK4028 shares the exact membrane permeability and metabolic stability of its active counterpart, it serves as a precise baseline compound for calibrating cellular health assays. It allows laboratories to establish background thresholds for mitochondrial integrity and nuclear size without the confounding variable of target engagement [1].
In the development of new TR-FRET or BROMOscan workflows for epigenetic drug discovery, GSK4028 provides a highly stable, structurally relevant lower-bound calibration standard. It ensures that assay windows are accurately defined against a compound with identical physicochemical properties to the positive hits [1].